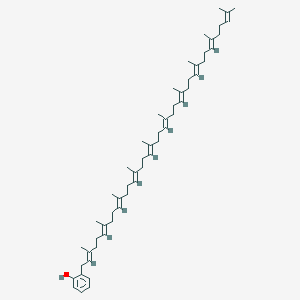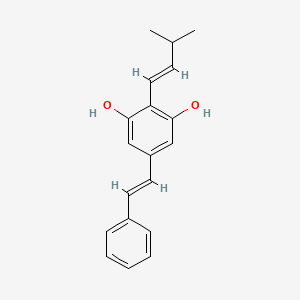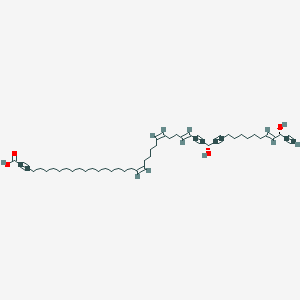
2-Decaprenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-all-trans-decaprenylphenol is a member of the class of 2-polyprenylphenol in which the polyprenyl component is specified as decaprenyl.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
2-Decaprenylphenol, as part of polyphenols, exhibits significant biological activities, including antioxidative, antiinflammatory, and antimicrobial properties. These properties make it valuable for applications in medical, cosmetic, dietary supplement, and food industries. Studies highlight its potential in preventing diseases and as a strategic element in prophylactic measures for health improvement (Rajha et al., 2021).
Neuroprotection and Disease Prevention
Phase II metabolic enzymes, which detoxify xenobiotics, have been studied for their protective effects against neurological diseases. Polyphenols, including 2-Decaprenylphenol, can regulate these enzymes via the Keap1/Nrf2/ARE pathway, suggesting a role in neuroprotection and as a therapeutic target for neurological disorders (Zhang et al., 2013).
Polypharmacological Mechanisms in Medicine
The diverse medicinal effects of polyphenols, including 2-Decaprenylphenol, are subject to research, especially their polypharmacological mechanisms. This research focuses on identifying multiple targets of these compounds, which goes beyond their known antioxidant activities and may include various therapeutic effects (Li et al., 2014).
Mycobacterium tuberculosis Treatment
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in Mycobacterium tuberculosis, and inhibitors of this enzyme, which may include derivatives of 2-Decaprenylphenol, are being investigated as potential drug targets for tuberculosis treatment (Borthwick et al., 2020).
Genetic and Pharmacological Research
The compound's properties are also relevant in genetic and pharmacological research, contributing to understanding variation in disease risk and drug pharmacokinetics, treatment efficacy, and adverse reactions (Nelson et al., 2008).
Environmental Safety and Toxicology
Research on compounds like nonylphenol, structurally related to 2-Decaprenylphenol, focuses on their environmental and toxicological impacts, including oxidative stress in organisms and effects on cellular pathways like the Keap1-Nrf2 signaling pathway (Ke et al., 2021).
Drug Metabolism and Hepatotoxicity
2-Decaprenylphenol's relevance in drug metabolism, particularly in the context of acetaminophen metabolism and hepatotoxicity, is also a significant area of research. This includes studying the small molecule complement of biological samples and understanding the biochemical processes involved (Coen, 2015).
Eigenschaften
Produktname |
2-Decaprenylphenol |
|---|---|
Molekularformel |
C56H86O |
Molekulargewicht |
775.3 g/mol |
IUPAC-Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |
InChI |
InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |
InChI-Schlüssel |
ITHUBQNZOUHCMG-GBBROCKZSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)







